N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a piperidine ring, a thieno[3,2-d]pyrimidin-2-yl group, and an amide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring could provide basicity, the amide group could participate in hydrogen bonding, and the thieno[3,2-d]pyrimidin-2-yl group could contribute to aromaticity and potentially allow for interactions with biological targets .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The amide group could undergo hydrolysis or condensation reactions, and the piperidine ring could potentially be involved in substitution reactions .Scientific Research Applications
- STL097580 derivatives have demonstrated inhibitory effects against influenza A and CoxB3 viruses . For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited antiviral activity with an IC50 of 7.53 μmol/L.
- Certain STL097580 analogs displayed anti-inflammatory and analgesic activities. For example, (S)-N-(1-(benzothiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited these properties .
- Researchers synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole. These compounds were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
- STL097580-related compounds have been explored for their effects on collagen synthesis. For instance:
- N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) inhibited collagen synthesis in rat and dog models by inactivating hepatic stellate cells involved in liver fibrosis .
- Ethyl 3,4-dihydroxybenzoate and S4682 were effective in inhibiting collagen synthesis in keloid fibroblasts or the CCl4 model of chronic hepatic injury .
- Indole derivatives, including STL097580, have been associated with antioxidant, antimicrobial, antidiabetic, and antimalarial properties. Their potential for newer therapeutic possibilities remains an exciting avenue for investigation .
Antiviral Activity
Anti-Inflammatory and Analgesic Effects
Antitubercular Activity
Collagen Synthesis Inhibition
Other Biological Activities
Future Directions
properties
IUPAC Name |
N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-22-19(26)14-8-6-10-25(11-14)21-23-17-16(12-28-18(17)20(27)24-21)15-9-5-4-7-13(15)2/h4-5,7,9,12,14H,3,6,8,10-11H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEBMEBTYSFZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
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